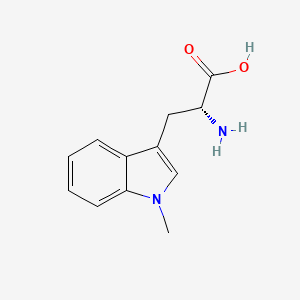

1-Methyl-D-tryptophan

Vue d'ensemble

Description

L’indoximod est un inhibiteur de petite molécule de la voie de l’indoleamine 2,3-dioxygénase. Cette voie est impliquée dans le métabolisme du tryptophane, un acide aminé essentiel, et joue un rôle important dans la régulation immunitaire. L’indoximod a suscité l’attention pour son potentiel en thérapie anticancéreuse, en particulier en association avec d’autres traitements tels que la chimiothérapie et la radiothérapie .

Applications De Recherche Scientifique

Indoximod has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the indoleamine 2,3-dioxygenase pathway and its role in tryptophan metabolism.

Biology: Investigated for its effects on immune cells and its potential to modulate immune responses.

Medicine: Explored as a therapeutic agent in cancer treatment, particularly in combination with other therapies to enhance anti-tumor immune responses.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the indoleamine 2,3-dioxygenase pathway .

Mécanisme D'action

L’indoximod exerce ses effets en inhibant la voie de l’indoleamine 2,3-dioxygénase, qui est responsable du catabolisme du tryptophane en kynurénine. En bloquant cette voie, l’indoximod empêche la déplétion du tryptophane et l’accumulation de kynurénine, inversant ainsi la suppression immunitaire. Cela conduit à l’activation des cellules immunitaires, telles que les lymphocytes T CD8+ et les cellules tueuses naturelles, qui peuvent cibler et détruire les cellules tumorales .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Methyl-D-tryptophan interacts with several enzymes, proteins, and other biomolecules. It is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), which is a rate-limiting enzyme of the kynurenine pathway . This pathway plays a crucial role in the regulation of the immune response . In cell-free assays, it has been shown that this compound binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the antitumor and antiviral immunoresponses of CD8+ T-cells in vitro . It also reduces tumor volume in mice with xenografts overexpressing IDO .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the IDO-related enzyme IDO2 and restore mTOR signaling in cells starved of tryptophan due to IDO activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown that a single administration of this compound increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of this compound generated increasing plasma concentrations followed by a steady-state after two days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown that when oral doses of this compound exceeded levels of 600 mg/m^2/day in rats, or 1200 mg/m^2/day in dogs, the maximum concentration and area under the curve values decreased, resulting in a corresponding decrease in oral bioavailability .

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . The major metabolic pathway is the kynurenine pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Tissue concentrations of this compound in mice were highest in the kidney, followed by the liver, muscle, heart, lung, and spleen, respectively . After 48 hours post dosing, this compound was excreted in the urine (35.1%) and feces (13.5%) .

Subcellular Localization

Given its role in the kynurenine pathway, it is likely to be found in the cytoplasm where this pathway is known to occur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’indoximod implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent généralement la formation d’une structure cyclique indole, suivie d’une fonctionnalisation pour introduire les substituants souhaités. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l’indoximod suit des voies de synthèse similaires, mais elle est mise à l’échelle pour répondre aux exigences commerciales. Cela implique l’utilisation de réacteurs à grande échelle, de procédés en flux continu et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la conformité aux normes réglementaires .

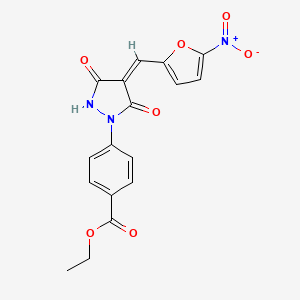

Analyse Des Réactions Chimiques

Types de réactions

L’indoximod subit diverses réactions chimiques, notamment :

Oxydation : L’indoximod peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d’indoximod.

Substitution : L’indoximod peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .

Applications de recherche scientifique

L’indoximod a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la voie de l’indoleamine 2,3-dioxygénase et son rôle dans le métabolisme du tryptophane.

Biologie : Étudié pour ses effets sur les cellules immunitaires et son potentiel à moduler les réponses immunitaires.

Médecine : Exploré comme agent thérapeutique dans le traitement du cancer, en particulier en association avec d’autres thérapies pour améliorer les réponses immunitaires antitumorales.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la voie de l’indoleamine 2,3-dioxygénase .

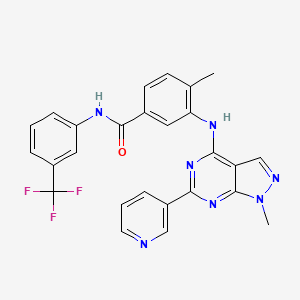

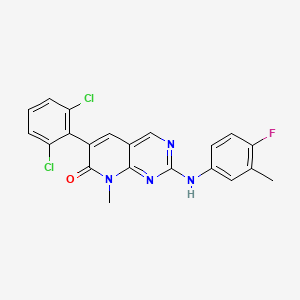

Comparaison Avec Des Composés Similaires

Composés similaires

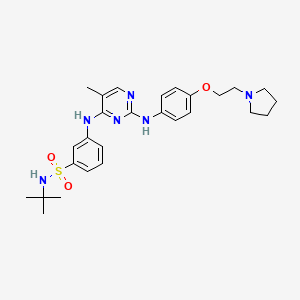

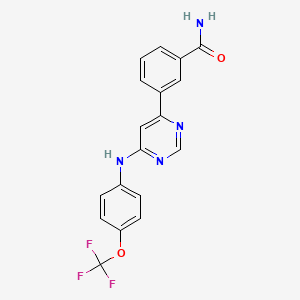

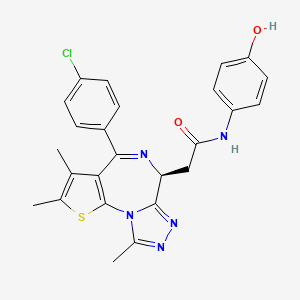

Epacadostat : Un autre inhibiteur de l’indoleamine 2,3-dioxygénase avec un mécanisme d’action similaire.

Unicité de l’indoximod

L’indoximod est unique en sa capacité à agir comme un mimétique du tryptophane, ce qui lui permet de moduler la réponse immunitaire plus efficacement que les autres inhibiteurs. Son mécanisme d’action distinct et son profil de sécurité favorable en font un candidat prometteur pour les thérapies combinées dans le traitement du cancer .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXFSZEAPBJS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911500 | |

| Record name | 1-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-83-4 | |

| Record name | Indoximod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoximod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-D-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

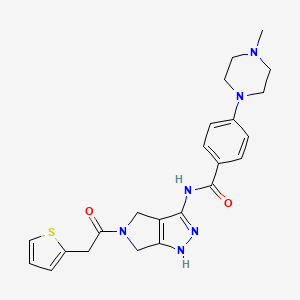

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

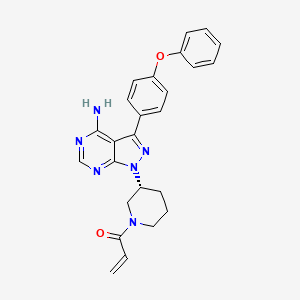

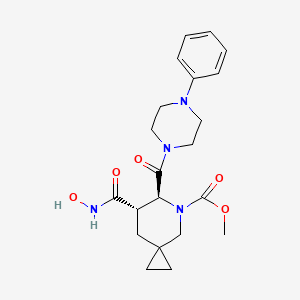

Feasible Synthetic Routes

Q1: How does Indoximod (1-Methyl-D-tryptophan) exert its effects on the immune system?

A1: Unlike direct enzymatic inhibitors of IDO1, Indoximod does not directly inhibit IDO1 activity. Instead, it acts downstream of IDO1 by stimulating mTORC1 [, ]. This mechanism likely stems from Indoximod's ability to create an artificial tryptophan sufficiency signal in the context of low tryptophan concentrations, thus opposing the downstream effects of IDO1 activity [, ]. This indirect mechanism could potentially lower the risk of drug resistance commonly observed with selective IDO1 inhibitors [, ].

Q2: What is the role of the aryl hydrocarbon receptor (AhR) in Indoximod's mechanism of action?

A2: Indoximod influences the differentiation of CD4+ T cells by modulating AhR activity []. It achieves this by increasing the transcription of RORC while concurrently downregulating FOXP3 transcription [, ]. These transcriptional changes favor the differentiation of T cells towards IL-17-producing helper T cells while inhibiting the formation of regulatory T cells (Tregs) [, ].

Q3: Does Indoximod directly influence the expression of IDO1?

A3: Yes, studies have shown that Indoximod can downregulate IDO1 expression []. This downregulation was observed in both murine lymph node dendritic cells in vivo and human monocyte-derived dendritic cells in vitro []. The underlying mechanism of this downregulation appears to involve signaling through the AhR [].

Q4: What is the molecular formula and weight of Indoximod?

A4: The molecular formula of Indoximod is C11H12N2O2, and its molecular weight is 204.23 g/mol.

Q5: Are there any studies on the material compatibility, stability under various conditions, or catalytic properties of Indoximod?

A5: The provided research abstracts primarily focus on the biological activity and clinical application of Indoximod as an IDO pathway inhibitor. As a result, information regarding its material compatibility, stability under various conditions, or potential catalytic properties is not available within these research articles.

Q6: Are there any reported studies using computational chemistry and modeling techniques or exploring the SAR of Indoximod?

A6: The provided research abstracts do not offer detailed information on computational studies or specific SAR investigations related to Indoximod.

Q7: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Indoximod?

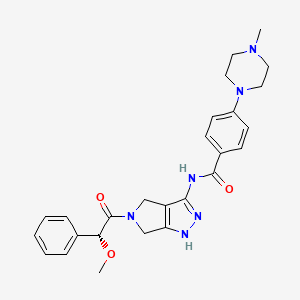

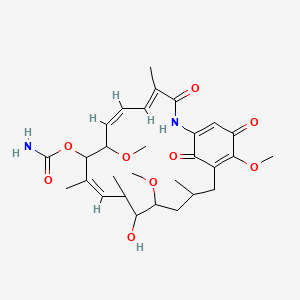

A7: One study explored the development of a cholesterol-conjugated Indoximod prodrug incorporated into a liposomal carrier []. This formulation aimed to improve the pharmacokinetics and targeted delivery of Indoximod for enhanced chemo-immunotherapy in solid tumor models [].

Q8: Are there any reported studies or data regarding the SHE regulations compliance of Indoximod?

A8: The provided research abstracts do not mention specific details regarding the SHE regulations compliance of Indoximod.

Q9: What is the pharmacokinetic profile of Indoximod?

A9: Indoximod exhibits dose-dependent oral bioavailability, with plasma concentration plateauing above 1200 mg []. At a dose of 2000 mg twice daily, the maximum plasma concentration (Cmax) reaches approximately 12 μM, occurring at 2.9 hours post-administration, with a half-life of 10.5 hours [].

Q10: Are there any pharmacodynamic markers associated with Indoximod treatment?

A10: Clinical trials have identified an increase in C-reactive protein (CRP) levels across multiple dose levels of Indoximod, suggesting its potential as a pharmacodynamic marker []. Another study identified the elevation of non-classical monocytes (nc-Monos) in the peripheral blood of pediatric brain tumor patients treated with Indoximod-based therapy []. This elevation was observed within the first three treatment cycles and was found to be predictive of subsequent overall survival [].

Q11: What types of cancer have shown promising results in preclinical models when treated with Indoximod?

A11: Preclinical models utilizing Indoximod have shown promising results against various cancer types, including breast cancer [, , ], melanoma [, , ], pancreatic cancer [], colon cancer [], and renal cancer [].

Q12: What is the efficacy of Indoximod in combination with other therapies in preclinical models?

A12: Preclinical studies have demonstrated synergistic antitumor effects when Indoximod is combined with various therapies. These include:

- Chemotherapy: Indoximod enhances the efficacy of chemotherapeutic agents like taxanes [, , ], docetaxel [], and gemcitabine/nab-paclitaxel [].

- Radiation therapy: Combination therapy with Indoximod and radiation therapy shows promise in preclinical models of brain tumors [, ] and other solid tumors [].

- Immune checkpoint inhibitors: Indoximod demonstrates synergistic antitumor effects when combined with immune checkpoint inhibitors like anti-PD-1 antibodies (e.g., pembrolizumab, nivolumab) [, , , ] and anti-CTLA-4 antibodies [].

- Vaccines: Indoximod enhances the efficacy of antitumor vaccines, particularly when combined with immune checkpoint inhibitors [, ].

Q13: What are the key findings from clinical trials investigating Indoximod in cancer treatment?

A13: Several clinical trials have been conducted to evaluate Indoximod in various cancer types. Some key findings include:

- Brain Tumors: In a Phase 1 trial for recurrent pediatric brain tumors and newly diagnosed DIPG, Indoximod was well-tolerated and demonstrated encouraging anti-tumor activity [, , ].

- Acute Myeloid Leukemia (AML): A Phase 1 trial combining Indoximod with standard induction chemotherapy showed a high rate of complete remission and minimal residual disease negativity in newly diagnosed AML patients [].

- Melanoma: A Phase II trial combining Indoximod with pembrolizumab showed a promising objective response rate in patients with advanced melanoma [].

- Breast Cancer: While a Phase II trial of Indoximod with taxane chemotherapy in metastatic breast cancer did not meet its primary endpoint of progression-free survival, an exploratory analysis suggested potential benefits in patients with high IDO expression [].

Q14: Are there any published studies exploring the resistance mechanisms, cross-resistance profiles, toxicology and safety data, or drug delivery and targeting strategies specific to Indoximod?

A14: The provided research abstracts do not provide information on resistance mechanisms, cross-resistance profiles, detailed toxicology data beyond reported adverse events, or specific drug delivery and targeting strategies related to Indoximod beyond the liposomal formulation mentioned previously.

Q15: What are the potential biomarkers associated with Indoximod's mechanism of action or its efficacy?

A15: Research suggests several potential biomarkers for Indoximod:

- IDO1 Expression: High IDO1 expression in tumor tissue has been investigated as a potential predictive biomarker for Indoximod efficacy, particularly in breast cancer [].

- Immune Correlates: Changes in immune cell populations and function, such as increased T cell activation and decreased Treg suppression, are being investigated as potential biomarkers of response to Indoximod treatment [, ].

- Inflammatory Markers: Increased CRP levels have been observed in patients treated with Indoximod, suggesting its potential as a pharmacodynamic marker [].

- Non-classical Monocytes: Elevated levels of nc-Monos in the peripheral blood during Indoximod treatment have been associated with improved survival in pediatric brain tumor patients [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.